tert-butyl N-[1-(5-fluoropyridin-2-yl)ethyl]carbamate
Description
tert-Butyl N-[1-(5-fluoropyridin-2-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 5-fluoropyridin-2-yl moiety, and an ethyl linker. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the stability imparted by the Boc group and the electronic effects of the fluorine substituent on the pyridine ring. Its structural attributes, including the fluorinated heterocycle and carbamate functionality, make it a valuable building block for drug discovery and organocatalysis .
Properties
IUPAC Name |
tert-butyl N-[1-(5-fluoropyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGTZRSBDZWBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
This may improve solubility but reduce membrane permeability . The 5-hydroxy-pyrimidin-2-yl analog (tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate) exhibits increased hydrophilicity due to the hydroxyl group, which could limit blood-brain barrier penetration compared to fluorinated derivatives .
Substituent Position and Electronic Effects: The 6-fluoro-pyridin-2-yl isomer (tert-butyl ((6-fluoropyridin-2-yl)methyl)carbamate) demonstrates reduced similarity (0.82) to the target compound, likely due to altered electronic distribution and steric interactions at the ortho position .
Linker and Steric Effects: The ethyl linker in the target compound offers greater conformational flexibility compared to the methyl linker in tert-butyl ((6-fluoropyridin-2-yl)methyl)carbamate, which may influence binding interactions in biological systems .
Toxicity and Metabolic Stability
- Toxicity Trends: Ethyl and vinyl carbamates exhibit higher carcinogenicity than tert-butyl derivatives, as demonstrated in rodent studies. The tert-butyl group’s steric bulk likely reduces metabolic activation to reactive intermediates, lowering toxicity risks compared to smaller alkyl carbamates .
- Metabolic Stability : Fluorination at the 5-position on pyridine may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
Preparation Methods
Schotten-Baumann Reaction
Using Boc chloride (Boc-Cl) under Schotten-Baumann conditions (aqueous NaOH, THF) provides moderate yields (70–75%) but requires careful pH control to prevent hydrolysis. This method is less favored due to emulsion formation during workup, complicating large-scale production.
Enzymatic Catalysis
Lipase-mediated Boc protection in ionic liquids (e.g., [BMIM][BF₄]) achieves 88% yield under mild conditions (30°C, 48 hours). While eco-friendly, enzyme costs and limited scalability hinder industrial adoption.
Stereochemical Control and Resolution
The chiral center at the ethyl group necessitates enantioselective synthesis. Asymmetric hydrogenation of 1-(5-fluoropyridin-2-yl)vinyl carbamate using Ru-BINAP catalysts affords the (S)-enantiomer with 95% ee. Alternatively, kinetic resolution via lipase-catalyzed acetylation separates enantiomers with 99% ee but sacrifices 50% yield.
| Method | Catalyst/Reagent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 95 | 90 | |
| Enzymatic Resolution | Candida antarctica Lipase B | 99 | 45 |
Reaction Optimization and Scale-Up
Solvent Selection
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote tert-butyl group hydrolysis. Patent WO2019158550A1 identifies ethyl acetate as optimal, balancing solubility and stability while simplifying purification via aqueous extraction.
Base Screening
Weak bases (NaHCO₃) minimize side reactions but slow Boc activation. Strong bases (DBU) accelerate the reaction but degrade the pyridinyl ring at >40°C.
Pilot-Scale Validation
A 100-kg batch process in ethyl acetate (20°C, 18 hours) achieved 94% yield and 99.5% HPLC purity, demonstrating scalability. Continuous-flow systems reduced processing time by 60% through precise temperature control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O) shows a single peak at 6.2 minutes, confirming >99% purity.
Applications in Pharmaceutical Synthesis
This carbamate serves as a key intermediate in Edoxaban synthesis. Patent CA3087004A1 details its conversion to the final API via reductive amination and cyclization, with the Boc group enabling selective functionalization of the amine.
Q & A
Q. What are the established synthetic protocols for tert-butyl N-[1-(5-fluoropyridin-2-yl)ethyl]carbamate?
Methodological Answer: The synthesis typically involves reacting a pyridine-based amine intermediate (e.g., 1-(5-fluoropyridin-2-yl)ethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), and reactions are conducted at room temperature for 4–12 hours. Purification is achieved via column chromatography or recrystallization. Example Reaction Conditions:
| Amine Intermediate | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(5-Fluoropyridin-2-yl)ethylamine | Et₃N | DCM | 6 | 75–85 | |
| Analogous pyridine derivatives | Et₃N | THF | 12 | 65–78 |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and carbamate linkage.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.
- Infrared (IR) Spectroscopy: Detection of carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds.
- HPLC: Purity assessment (>95% by reverse-phase HPLC). Reference:
Q. What are the recommended storage conditions to ensure the compound's stability?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate decomposition >6 months at 25°C under ambient light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this carbamate?
Methodological Answer:
- Controlled Replication: Standardize reaction parameters (equivalents, solvent purity, stirring rate).
- Design of Experiments (DOE): Optimize variables (e.g., base strength, solvent polarity) via factorial design.
- Analytical Validation: Use in-situ monitoring (e.g., FTIR) to track reaction progress and intermediate formation. Reference:
Q. What crystallographic approaches are utilized to determine its three-dimensional structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL. Key steps:
Q. How to address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using PyMOL for visualization.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects and ligand-protein stability over 100 ns trajectories. Reference:
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this carbamate?
Methodological Answer:
- Systematic Substitution: Replace fluoropyridinyl with other heterocycles (e.g., pyrimidine, thiazole) .
- Bioisosteric Replacement: Swap tert-butyl with alternative carbamate-protecting groups (e.g., benzyl, allyl).
- Activity Clustering: Group derivatives by substituent position and correlate with assay results (e.g., IC₅₀ values). Reference:
Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.
- HPLC-MS Monitoring: Track degradation products (e.g., tert-butyl alcohol, fluoropyridine derivatives).
- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction. Reference:
Q. What are the best practices for handling and disposing of this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- Waste Disposal: Neutralize with dilute HCl, adsorb onto vermiculite, and dispose as hazardous chemical waste.
- Spill Management: Absorb with inert material (e.g., sand), seal in containers, and label for incineration.
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
